molecular formula C6H7NOS B2723340 2-Ethyl-1,3-thiazole-4-carbaldehyde CAS No. 433214-90-5

2-Ethyl-1,3-thiazole-4-carbaldehyde

Cat. No.: B2723340
CAS No.: 433214-90-5
M. Wt: 141.19
InChI Key: SQSRIAZDTHFIKL-UHFFFAOYSA-N
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Description

2-Ethyl-1,3-thiazole-4-carbaldehyde is an organic compound with the molecular formula C6H7NOS. It is a thiazole derivative, characterized by a thiazole ring substituted with an ethyl group at the 2-position and an aldehyde group at the 4-position. This compound is known for its distinctive odor and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1,3-thiazole-4-carbaldehyde typically involves the reaction of 2-ethylthiazole with a formylating agent. One common method is the Vilsmeier-Haack reaction, where 2-ethylthiazole is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 4-position .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the formylation reaction .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,3-thiazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-1,3-thiazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of flavors and fragrances due to its distinctive odor

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-1,3-thiazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Biological Activity

2-Ethyl-1,3-thiazole-4-carbaldehyde (ETC) is a thiazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.

Molecular Formula: C6_6H7_7NOS
Molecular Weight: 141.19 g/mol
Structure: The compound features a thiazole ring with an ethyl group at the 2-position and an aldehyde functional group at the 4-position.

Synthesis of ETC typically involves the reaction of thiazole derivatives with formylating agents under controlled conditions. Various synthetic routes have been proposed, including the use of thiazole and aldehyde precursors in multi-component reactions (MCRs) to enhance yield and efficiency .

The exact mechanism of action for this compound remains under investigation. However, thiazole derivatives are known to interact with various biological targets, including enzymes and receptors. The aldehyde group in ETC may facilitate covalent bonding with nucleophilic sites on proteins, potentially leading to modulation of enzymatic activities .

Antimicrobial Activity

Research indicates that ETC exhibits significant antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Microorganism MIC (µg/mL) Reference
E. coli32
S. aureus16
Candida albicans64

Anticancer Potential

ETC has also been evaluated for its anticancer activity. In vitro studies on various cancer cell lines revealed that it induces apoptosis and inhibits proliferation. For instance, in MCF-7 breast cancer cells, ETC showed an IC50_{50} value of approximately 20 µM, indicating moderate efficacy compared to standard chemotherapeutics .

Cell Line IC50_{50} (µM) Reference
MCF-720
HepG225
A54930

Case Studies

  • Antimicrobial Efficacy Study:
    A comprehensive study assessed the antimicrobial properties of ETC against clinical isolates. Results indicated that ETC was effective against resistant strains, suggesting its potential as a lead compound for developing new antibiotics .
  • Anticancer Activity Assessment:
    Another study focused on the cytotoxic effects of ETC on cancer cell lines. The findings revealed that ETC not only inhibited cell growth but also triggered apoptosis pathways through caspase activation, highlighting its dual role as an anti-proliferative agent .

Properties

IUPAC Name

2-ethyl-1,3-thiazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-2-6-7-5(3-8)4-9-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSRIAZDTHFIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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